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Compound of Interest

Compound Name:
3-bromo-N,N-dimethylpyridin-2-

amine

Cat. No.: B1376670 Get Quote

This technical guide provides an in-depth analysis of the spectroscopic data for the compound

3-bromo-N,N-dimethylpyridin-2-amine. Designed for researchers, scientists, and

professionals in drug development, this document offers a comprehensive examination of its

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Understanding the spectroscopic signature of this molecule is paramount for its unambiguous

identification, purity assessment, and for elucidating its role in complex chemical reactions and

biological systems.

Introduction
3-bromo-N,N-dimethylpyridin-2-amine is a substituted pyridine derivative with potential

applications in medicinal chemistry and materials science. The presence of a bromine atom, a

dimethylamino group, and the pyridine core imparts unique electronic and steric properties to

the molecule, making its precise characterization essential. Spectroscopic techniques provide a

powerful, non-destructive means to probe the molecular structure and bonding within this

compound. This guide will delve into the theoretical underpinnings and practical interpretation

of the NMR, IR, and MS data for 3-bromo-N,N-dimethylpyridin-2-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic

molecules in solution. By observing the behavior of atomic nuclei in a magnetic field, we can

deduce the connectivity of atoms and infer details about the electronic environment of each
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nucleus. For 3-bromo-N,N-dimethylpyridin-2-amine, both ¹H (proton) and ¹³C (carbon-13)

NMR are indispensable.

¹H NMR Spectroscopy
Proton NMR provides information about the number of different types of protons, their chemical

environment, and their proximity to other protons.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~8.05 dd 1H H-6

~7.60 dd 1H H-4

~6.85 dd 1H H-5

~2.95 s 6H N(CH₃)₂

Interpretation and Rationale:

The pyridine ring protons (H-4, H-5, and H-6) are expected to appear in the aromatic region of

the spectrum (typically 6.5-8.5 ppm).

H-6: This proton is adjacent to the nitrogen atom, which is electron-withdrawing, causing it to

be the most deshielded of the ring protons and thus appear at the lowest field (~8.05 ppm). It

will appear as a doublet of doublets (dd) due to coupling with both H-5 and H-4 (though the

long-range coupling to H-4 may be small).

H-4: This proton is situated meta to the nitrogen and ortho to the bromine atom. The

electron-withdrawing nature of the bromine will cause a downfield shift. It is expected to be a

doublet of doublets due to coupling with H-5 and H-6.

H-5: This proton is positioned between two other protons (H-4 and H-6) and will therefore

also be a doublet of doublets.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b1376670?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1376670?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


N(CH₃)₂: The six protons of the two methyl groups on the nitrogen atom are chemically

equivalent and will appear as a sharp singlet at a higher field (~2.95 ppm) due to being in a

more shielded, aliphatic environment.

Experimental Protocol: ¹H NMR Acquisition

Sample Preparation: Dissolve approximately 5-10 mg of 3-bromo-N,N-dimethylpyridin-2-
amine in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane

(TMS) as an internal standard.

Instrumentation: Utilize a 500 MHz NMR spectrometer.

Acquisition Parameters:

Number of scans: 16

Relaxation delay: 1.0 s

Pulse width: 30°

Acquisition time: 4.0 s

Spectral width: 16 ppm

Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase

and baseline correction.

¹³C NMR Spectroscopy
Carbon-13 NMR provides information about the carbon skeleton of a molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):
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Chemical Shift (δ, ppm) Assignment

~158.0 C-2

~148.0 C-6

~139.0 C-4

~118.0 C-5

~108.0 C-3

~45.0 N(CH₃)₂

Interpretation and Rationale:

C-2: This carbon is directly attached to two nitrogen atoms (the ring nitrogen and the

dimethylamino group), making it the most deshielded carbon and causing it to appear at the

lowest field.

C-6: This carbon, adjacent to the ring nitrogen, will also be significantly deshielded.

C-4 & C-5: These carbons will have chemical shifts typical for aromatic carbons in a pyridine

ring.

C-3: The carbon bearing the bromine atom will be influenced by the heavy atom effect of

bromine, and its chemical shift is predicted to be the most upfield of the aromatic carbons.

N(CH₃)₂: The two methyl carbons are equivalent and will appear in the aliphatic region of the

spectrum.

Experimental Protocol: ¹³C NMR Acquisition

Sample Preparation: Use the same sample prepared for ¹H NMR.

Instrumentation: A 125 MHz NMR spectrometer (corresponding to a 500 MHz proton

frequency).

Acquisition Parameters:
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Pulse program: Proton-decoupled

Number of scans: 1024

Relaxation delay: 2.0 s

Spectral width: 240 ppm

Processing: Apply a Fourier transform with an exponential line broadening of 1.0 Hz,

followed by phase and baseline correction.

Structural Elucidation Workflow
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NMR Spectroscopy

Mass Spectrometry

IR Spectroscopy

¹H NMR - Proton environments
- Coupling patterns 2D NMR (COSY, HSQC) - H-H correlations

- C-H correlations

¹³C NMR - Carbon skeleton

Final Structure
3-bromo-N,N-dimethylpyridin-2-amine

Connectivity

Mass Spec
- Molecular weight

- Isotopic pattern (Br)
- Fragmentation

Molecular Formula

IR Spec
- Functional groups

- Aromatic C-H
- C-N stretch

Functional Groups
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Spectroscopic Data

Hypothesized Structure:
3-bromo-N,N-dimethylpyridin-2-amine

NMR:
- Correct number of signals

- Expected chemical shifts and coupling

Predicts

MS:
- M/M+2 pattern for Br

- Correct molecular weight

Predicts

IR:
- Presence of aromatic and aliphatic C-H

- C=C, C=N, and C-N stretches

Predicts

Structural Confirmation

Corroborates Corroborates Corroborates

Click to download full resolution via product page

To cite this document: BenchChem. [Spectroscopic Characterization of 3-bromo-N,N-
dimethylpyridin-2-amine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1376670#spectroscopic-data-for-3-bromo-n-n-
dimethylpyridin-2-amine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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